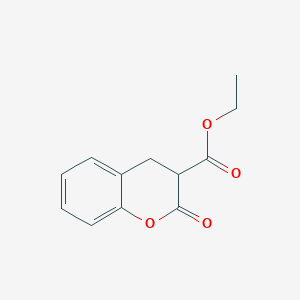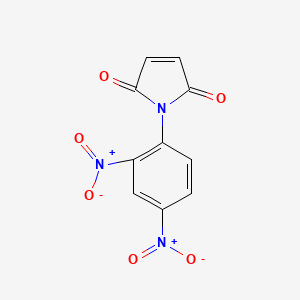
N-(2,4-Dinitrophenyl)maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dinitrophenyl)maleimide is an organic compound that belongs to the class of maleimides. It is characterized by the presence of a maleimide group attached to a 2,4-dinitrophenyl ring. This compound is known for its reactivity and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
N-(2,4-Dinitrophenyl)maleimide can be synthesized through the reaction of maleic anhydride with 2,4-dinitroaniline. The reaction typically involves the following steps:
Formation of Maleanilic Acid: Maleic anhydride reacts with 2,4-dinitroaniline to form maleanilic acid.
Cyclization: The maleanilic acid undergoes cyclization to form this compound.
The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
N-(2,4-Dinitrophenyl)maleimide undergoes various chemical reactions, including:
Michael Addition: It reacts with thiols to form thioether adducts.
Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions with dienes such as furan.
Common Reagents and Conditions
Michael Addition: Common reagents include thiols, and the reaction is typically carried out in the presence of a base.
Diels-Alder Reaction: The reaction with dienes is usually conducted under thermal conditions or in the presence of a catalyst.
Major Products Formed
Thioether Adducts: Formed from the Michael addition with thiols.
Cycloaddition Products: Formed from the Diels-Alder reaction with dienes.
科学的研究の応用
N-(2,4-Dinitrophenyl)maleimide has several applications in scientific research:
作用機序
The mechanism of action of N-(2,4-Dinitrophenyl)maleimide involves its reactivity towards nucleophiles. The maleimide group is highly reactive and can undergo Michael addition with thiols, forming stable thioether linkages. This reactivity is exploited in various applications, including bioconjugation and polymer synthesis .
類似化合物との比較
Similar Compounds
N-Phenylmaleimide: Similar in structure but lacks the nitro groups on the phenyl ring.
N-(4-Nitrophenyl)maleimide: Similar but has a nitro group only at the 4-position.
Uniqueness
N-(2,4-Dinitrophenyl)maleimide is unique due to the presence of two nitro groups on the phenyl ring, which enhances its reactivity and allows for specific applications that other maleimides may not be suitable for. The electron-withdrawing nature of the nitro groups makes it more reactive towards nucleophiles, making it a valuable reagent in organic synthesis and bioconjugation .
特性
CAS番号 |
64419-19-8 |
|---|---|
分子式 |
C10H5N3O6 |
分子量 |
263.16 g/mol |
IUPAC名 |
1-(2,4-dinitrophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H5N3O6/c14-9-3-4-10(15)11(9)7-2-1-6(12(16)17)5-8(7)13(18)19/h1-5H |
InChIキー |
LJPKFNSTOUAVHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)
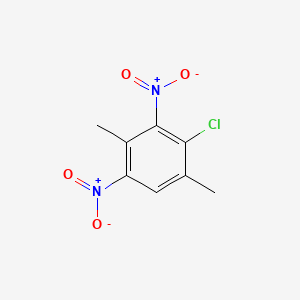
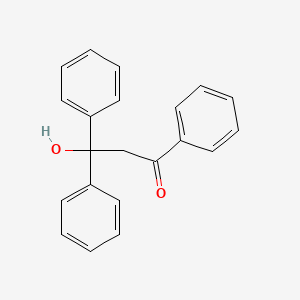
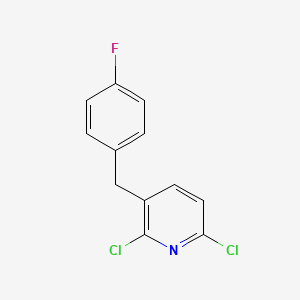
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
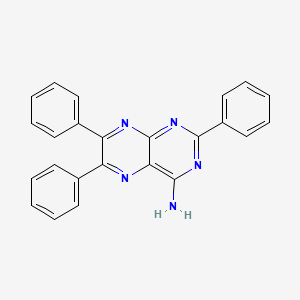


![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
